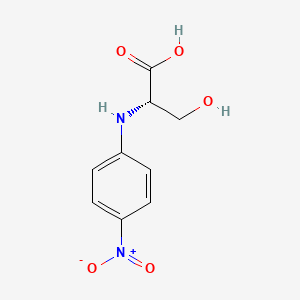

Serine, p-nitrophenyl-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

72361-00-3 |

|---|---|

Molekularformel |

C9H10N2O5 |

Molekulargewicht |

226.19 g/mol |

IUPAC-Name |

(2S)-3-hydroxy-2-(4-nitroanilino)propanoic acid |

InChI |

InChI=1S/C9H10N2O5/c12-5-8(9(13)14)10-6-1-3-7(4-2-6)11(15)16/h1-4,8,10,12H,5H2,(H,13,14)/t8-/m0/s1 |

InChI-Schlüssel |

WLZQSOUQRZKSBM-QMMMGPOBSA-N |

Isomerische SMILES |

C1=CC(=CC=C1N[C@@H](CO)C(=O)O)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1NC(CO)C(=O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Applications in Enzyme Kinetics and Catalytic Mechanism Elucidation

Substrate Utilization for Kinetic Parameter Determination

Esters of p-nitrophenol are widely used as artificial substrates to probe the kinetics of various hydrolases, particularly proteases and esterases.

In steady-state kinetics, the rate of reaction is measured when the concentration of the enzyme-substrate complex is relatively constant. The use of p-nitrophenyl substrates allows for the determination of key Michaelis-Menten parameters, such as the Michaelis constant (K_m) and the maximum velocity (V_max). gatech.edumdpi.com The K_m value reflects the affinity of the enzyme for the substrate, while V_max represents the rate of reaction when the enzyme is fully saturated with the substrate. cam.ac.ukgatech.edu

The rate of p-nitrophenol release is monitored over time at various substrate concentrations. By plotting the initial reaction velocity (V_o) against the substrate concentration ([S]), a saturation curve is typically obtained, which can be fitted to the Michaelis-Menten equation to calculate K_m and V_max. cam.ac.uk The catalytic efficiency of an enzyme towards a specific substrate can then be determined from these parameters as the ratio k_cat/K_m, where k_cat (the turnover number) is derived from V_max. mdpi.com For example, studies on α-chymotrypsin using p-nitrophenyl acetate (B1210297) have been instrumental in characterizing its steady-state kinetic behavior. researchgate.net

Table 1: Steady-State Kinetic Parameters for α-Chymotrypsin with p-Nitrophenyl Esters

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|---|

| p-Nitrophenyl acetate | 0.38 | 36.5 | 9.6 x 10⁴ | pH 5.0, 37°C |

| p-Nitrophenyl acetate | ~0.1 | ~0.0075 | ~75 | pH 7, 25°C, in dioxane-water |

Note: Kinetic parameters can vary significantly with experimental conditions such as pH, temperature, and solvent composition. The data presented are illustrative examples from specific studies. researchgate.netnih.gov

Pre-steady state analysis focuses on the initial moments of the enzymatic reaction, before the steady state is established. This technique is crucial for detecting and characterizing reaction intermediates. cam.ac.ukphotophysics.com

One of the most significant findings from using p-nitrophenyl substrates with serine proteases like chymotrypsin (B1334515) was the observation of "burst kinetics". utah.edu When the enzyme is mixed with a stoichiometric excess of a substrate like p-nitrophenyl acetate, a rapid initial "burst" of p-nitrophenol is released, equivalent to the concentration of the enzyme active sites. cam.ac.uknih.gov This rapid phase is followed by a much slower, linear rate of product formation, which represents the true steady-state turnover. utah.edu

This biphasic reaction course provided the first strong evidence for a multi-step catalytic mechanism. utah.edu The initial burst corresponds to a rapid acylation step where the substrate acylates a residue in the enzyme's active site (the serine nucleophile), releasing the first product, p-nitrophenol. The subsequent slower rate is limited by the hydrolysis of this covalent acyl-enzyme intermediate (deacylation), which regenerates the free enzyme for the next catalytic cycle. cam.ac.ukutah.edu The magnitude of the burst can be used to titrate the number of active enzyme molecules in a preparation. utah.edu

Table 2: Kinetic Phases of p-Nitrophenyl Acetate Hydrolysis by α-Chymotrypsin

| Kinetic Phase | Observed Phenomenon | Rate-Limiting Step | Mechanistic Interpretation |

|---|---|---|---|

| Pre-Steady State ("Burst") | Rapid release of one equivalent of p-nitrophenol per enzyme active site. | Acylation of the enzyme (fast). | Formation of the acyl-enzyme intermediate. utah.edu |

| Steady State | Slow, linear release of p-nitrophenol. | Deacylation of the enzyme (slow). | Hydrolysis of the acyl-enzyme intermediate to regenerate free enzyme. cam.ac.ukutah.edu |

To accurately measure the rapid kinetics of the pre-steady-state burst, specialized techniques are required. Stopped-flow spectroscopy is the primary method used for this purpose. photophysics.comphotophysics.com This technique allows for the rapid mixing of enzyme and substrate solutions (on a millisecond timescale) and the immediate monitoring of the reaction by measuring the change in absorbance. cam.ac.ukphotophysics.com

By rapidly mixing chymotrypsin and a p-nitrophenyl ester and monitoring the absorbance at 400 nm, the entire time course of the reaction, including the fast burst phase, can be recorded. cam.ac.uk This allows for the calculation of the rate constant for the acylation step (k₂) from the rate of the burst and the rate constant for the deacylation step (k₃) from the subsequent steady-state rate. nih.gov These direct measurements of individual reaction steps are invaluable for a complete understanding of the enzyme's catalytic cycle. photophysics.com

Elucidation of Enzyme Catalytic Mechanisms

The kinetic data derived from p-nitrophenyl substrates have been fundamental in deciphering the catalytic mechanisms of many enzymes.

The study of serine protease catalysis is a classic example of the power of kinetic analysis using p-nitrophenyl esters. The observation of burst kinetics with substrates like p-nitrophenyl acetate was a cornerstone in establishing the accepted catalytic mechanism for this enzyme family. utah.eduresearchgate.net

The mechanism involves a "catalytic triad" of amino acid residues in the active site: Serine, Histidine, and Aspartate. diva-portal.orgnih.gov The reaction proceeds in two major stages:

Acylation: The active site serine residue, acting as a nucleophile, attacks the carbonyl carbon of the p-nitrophenyl ester substrate. cam.ac.ukdiva-portal.org This is facilitated by the adjacent histidine residue, which acts as a general base. nih.gov This attack forms a transient, unstable tetrahedral intermediate, which is stabilized by interactions within the "oxyanion hole" of the active site. nih.govnih.gov This intermediate then collapses, leading to the formation of a stable covalent acyl-enzyme intermediate and the release of the p-nitrophenolate leaving group. cam.ac.ukutah.edu The speed of this step is responsible for the pre-steady-state burst. cam.ac.uk

Deacylation: A water molecule enters the active site and, activated by the histidine residue (now acting as a general acid), attacks the acyl-enzyme intermediate. utah.edu This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the carboxylate product and regenerate the free, active enzyme. cam.ac.uk This deacylation step is typically the rate-limiting step for ester substrates, resulting in the slow steady-state phase observed in kinetic experiments. diva-portal.orgnih.gov

The ability to kinetically resolve these two distinct steps using p-nitrophenyl substrates provided definitive proof of the covalent acyl-enzyme intermediate, a central feature of the serine protease catalytic mechanism. utah.edu

1

The use of p-nitrophenyl esters as chromogenic substrates has been pivotal in the study of enzyme kinetics, particularly for serine hydrolases. The hydrolysis of these esters releases p-nitrophenol, a yellow-colored compound with maximum absorbance at 405 nm, allowing for continuous spectrophotometric monitoring of the reaction rate. wikipedia.orgresearchgate.netlibretexts.org This property provides a convenient method for investigating the intricate details of catalytic mechanisms.

1 Role of the Catalytic Triad (B1167595) in Hydrolysis

The catalytic triad, typically comprising serine (Ser), histidine (His), and aspartate (Asp) residues, is a conserved feature in the active site of many hydrolase enzymes like serine proteases and esterases. diva-portal.orgwikipedia.orgnih.gov p-Nitrophenyl esters serve as excellent substrates to probe the function of this triad. The catalytic mechanism begins with the aspartate residue orienting and stabilizing the histidine residue through a hydrogen bond. oregonstate.edunih.gov This allows the histidine to act as a general base, abstracting a proton from the hydroxyl group of the active site serine. wikipedia.orgnih.gov

This proton abstraction dramatically increases the nucleophilicity of the serine's oxygen atom, transforming it into a potent nucleophile. oregonstate.edunih.gov The activated serine then attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester substrate. wikipedia.orgletstalkacademy.com This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the negative charge on the carbonyl oxygen is stabilized by a region of the active site known as the oxyanion hole. utah.edunih.govox.ac.uk The collapse of this intermediate results in the cleavage of the ester bond, formation of a covalent acyl-enzyme intermediate, and the release of the first product, p-nitrophenol. diva-portal.orgwikipedia.org

2 Formation and Characterization of Acyl-Enzyme Intermediates

A key feature of the serine hydrolase mechanism is the formation of a covalent acyl-enzyme intermediate. nih.govwikipedia.org The use of p-nitrophenyl esters provides direct kinetic evidence for this two-step process. utah.edu When an enzyme like chymotrypsin is mixed with a substrate such as p-nitrophenyl acetate, there is an initial rapid release of p-nitrophenol, often referred to as a "burst". utah.eduacs.org This burst occurs because the acylation step (formation of the acyl-enzyme intermediate and release of p-nitrophenol) is often much faster than the subsequent deacylation step. utah.edunih.gov

Each active enzyme molecule rapidly reacts with a substrate molecule to release one molecule of p-nitrophenol, leading to the initial burst. utah.edu After this initial phase, the reaction settles into a slower, steady-state rate. This slower rate is dictated by the hydrolysis of the acyl-enzyme intermediate by a water molecule, which regenerates the free enzyme and releases the second product (the carboxylate). utah.edulibretexts.org The observation of these "burst kinetics" was among the first pieces of evidence confirming the existence of a covalent intermediate in an enzyme-catalyzed reaction. utah.edu This intermediate can be trapped and studied, for instance, by using substrates like p-nitrophenyltrimethylacetate with chymotrypsin, where the bulky trimethylacetyl group makes the deacylation step extremely slow, allowing for the isolation of the modified enzyme. libretexts.org

3 Identification of Rate-Limiting Steps in Catalysis

Kinetic analysis using p-nitrophenyl substrates is instrumental in identifying the rate-limiting step of the catalytic cycle. The two main steps are acylation (k₂) and deacylation (k₃). libretexts.org

Acylation: The nucleophilic attack by serine on the substrate to form the acyl-enzyme intermediate and release p-nitrophenol.

Deacylation: The hydrolysis of the acyl-enzyme intermediate by water to release the carboxylic acid product and regenerate the free enzyme.

For many p-nitrophenyl ester substrates hydrolyzed by serine proteases, deacylation is the slower, rate-limiting step (k₃ << k₂). diva-portal.orglibretexts.org This is evident from the initial burst of product formation, which corresponds to the rapid acylation of all active enzyme sites. utah.edunih.gov The subsequent, slower linear rate of product formation reflects the turnover rate, which is limited by the speed of deacylation. utah.edu

However, the rate-limiting step can change depending on the substrate. For amide substrates, which have a poorer leaving group than esters, the acylation step is often rate-limiting (k₂ << k₃). diva-portal.orglibretexts.org Studies comparing the hydrolysis of different substrates, such as p-nitrophenyl acetate and p-nitrophenyl pivalate (B1233124) by aldehyde dehydrogenase, have shown that the rate-determining step can shift from deacylation for the acetate to acylation for the bulkier pivalate. nih.gov The effect of temperature on the kinetic parameters kcat and kcat/Km can also be used to determine whether acylation or deacylation is rate-limiting. nih.gov If deacylation is rate-limiting, kcat will show a greater temperature dependence than kcat/Km. nih.gov

2 Esterase Reaction Pathways

Esterases are a class of serine hydrolases that catalyze the cleavage of ester bonds. diva-portal.orgnih.gov Chromogenic substrates like p-nitrophenyl acetate and p-nitrophenyl butyrate (B1204436) are widely used to assay esterase activity and elucidate their reaction mechanisms. nih.govnih.gov

1 Nucleophilic Serine Attack in Ester Hydrolysis

The table below presents kinetic data for the hydrolysis of p-nitrophenyl acetate by esterases from the alfalfa leafcutting bee, demonstrating the application of this substrate in characterizing enzyme activity.

| Parameter | Value |

|---|---|

| Michaelis Constant (Km) | 1.24 x 10-4 M |

| Maximum Velocity (Vmax) | 2.29 x 10-9 mol/s per mg protein |

2 General Base Mechanisms and Proton Transfer

The high nucleophilicity of the active site serine is not intrinsic but is induced by a general base mechanism involving other members of the catalytic triad. oregonstate.edursc.org In the canonical Ser-His-Asp triad, the histidine imidazole (B134444) ring acts as a general base. nih.govpnas.org It abstracts the proton from the serine's hydroxyl group, thereby increasing the negative charge density on the oxygen and enhancing its ability to attack the substrate's carbonyl carbon. oregonstate.edunih.gov The aspartate residue, in turn, serves to correctly position the histidine residue and stabilize the positive charge that develops on the imidazole ring during the transition state. wikipedia.orgnih.gov This charge-relay network is a highly efficient system for generating a potent nucleophile in the hydrophobic environment of the enzyme's active site. wikipedia.org Computational studies on esterases like EstB have explored the intricate hydrogen-bond networks and proton transfer pathways that are critical for activating the catalytic serine residue. consensus.appacs.org

Pre-Steady State Kinetic Analysis

3 Phosphatase Reaction Mechanisms

While p-nitrophenyl esters are substrates for proteases and esterases, the analogous compound for studying phosphatases is p-nitrophenyl phosphate (B84403) (pNPP). wikipedia.org pNPP is a chromogenic substrate used extensively in assays for both alkaline and acid phosphatases. wikipedia.orgukessays.com

The enzymatic hydrolysis of pNPP by a phosphatase cleaves the phosphoester bond, releasing inorganic phosphate and p-nitrophenol. wikipedia.org Under alkaline conditions, the product deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color that can be quantified by measuring absorbance at 405 nm. researchgate.netukessays.com This allows for a simple and continuous assay of phosphatase activity.

Kinetic studies using pNPP and a series of related aryl monoester substrates help to elucidate the transition state of the reaction. For example, studies with protein phosphatase-1 (PP1) using various substrates yielded a Brønsted βlg value of -0.32. nih.gov This value, which reflects the sensitivity of the reaction rate to the leaving group's pKa, suggests a loose transition state with significant bond fission to the leaving group but little bond formation to the incoming nucleophile (a water molecule). nih.gov Such analyses are crucial for comparing the mechanisms of different phosphatase superfamilies and understanding how they achieve catalytic proficiency and substrate specificity. nih.gov

The table below shows kinetic constants for pNPP hydrolysis by protein tyrosine phosphatase σ (PTPσ), illustrating its utility in enzyme characterization.

| Parameter | Value |

|---|---|

| Michaelis Constant (Km) | 250 µM |

Phosphatase Reaction Mechanisms

Dephosphorylation of p-Nitrophenyl Phosphate Substrates

Para-nitrophenyl phosphate (pNPP) is a widely used chromogenic substrate for assaying a variety of phosphatases, including alkaline and acid phosphatases, protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases. wikipedia.orgsigmaaldrich.comassaygenie.com The enzymatic hydrolysis of pNPP yields inorganic phosphate and p-nitrophenol. wikipedia.org Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at 405 nm. wikipedia.orgneb.com This color change allows for the convenient and continuous measurement of enzyme activity using a spectrophotometer. sigmaaldrich.comneb.com

The use of pNPP offers several advantages in enzyme kinetics. It is a non-proteinaceous and non-specific substrate, allowing for the quick analysis of phosphatase activity under various conditions. neb.comneb.com Furthermore, the substrate concentration can be set much higher than the Michaelis constant (Km), which is beneficial for determining the maximum velocity (Vmax) of the reaction. neb.comneb.com The assay is sensitive, with detection limits for some phosphatases reported to be as low as 3 ng. sigmaaldrich.comassaygenie.com

Kinetic studies using pNPP have been instrumental in characterizing the catalytic properties of numerous phosphatases. For instance, studies on alkaline phosphatase from E. coli have revealed that at an optimal pH (above 8), the rate-determining step of the reaction is the phosphorylation of the enzyme by the substrate. nih.gov The kinetic parameters for the dephosphorylation of pNPP by various phosphatases have been determined in numerous studies, providing insights into their catalytic efficiency.

Table 1: Kinetic Parameters for p-Nitrophenyl Phosphate (pNPP) Dephosphorylation by Various Enzymes

| Enzyme | Source Organism | Vmax | Km | Reference |

| Alkaline Phosphatase (ALP) | Bovine | ~0.33 µM/s | 7.62 µM | nih.gov |

| Alkaline Phosphatase (ALP) | Halobacterium salinarum | Varies with ion conc. | Varies with ion conc. | oup.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Recombinant | 2.2 µmoles/min/µg | Not specified | sigmaaldrich.com |

| Phosphatase Domain of PTPRδ | Recombinant | Not specified | Not specified | gatech.edu |

Note: The Vmax and Km values can vary significantly depending on the assay conditions (e.g., pH, temperature, buffer composition, and ion concentration).

Substrate Specificity and Enzyme Promiscuity Studies

p-Nitrophenyl esters with varying acyl chain lengths are extensively used to probe the substrate specificity of hydrolases, such as lipases and esterases. ncsu.edunih.gov The rate of hydrolysis of these esters, monitored by the release of p-nitrophenol, provides a measure of the enzyme's preference for different fatty acid chain lengths. nih.govdergipark.org.tr

Broad Substrate Range Analysis for Hydrolases

By systematically varying the acyl chain of the p-nitrophenyl ester (e.g., acetate, butyrate, octanoate (B1194180), palmitate), researchers can construct a substrate specificity profile for a given hydrolase. dergipark.org.trnih.gov This approach has been applied to a wide range of enzymes, revealing that their activity is often highly dependent on the hydrophobicity and length of the acyl chain. dergipark.org.tr

For example, a study on the lipase (B570770) from Thermomyces lanuginosus using a series of p-nitrophenyl esters showed that the enzyme's activity was highest towards the eight-carbon chain p-nitrophenyl octanoate. dergipark.org.tr Similarly, the Sub1 enzyme from Streptomyces scabies, a cutinase, was most effective at hydrolyzing p-nitrophenyl esters with short carbon chains. nih.gov These types of analyses are crucial for classifying and understanding the functional role of newly discovered enzymes. nih.gov

Table 2: Substrate Specificity of Various Hydrolases using p-Nitrophenyl Esters

| Enzyme | Substrate | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) | Reference |

| Wild Lipase | p-Nitrophenyl acetate | 0.42 | - | - | dergipark.org.tr |

| Wild Lipase | p-Nitrophenyl butyrate | 0.95 | - | 0.83 | dergipark.org.tr |

| Wild Lipase | p-Nitrophenyl octanoate | 1.1 | - | - | dergipark.org.tr |

| Wild Lipase | p-Nitrophenyl dodecanoate | 0.78 | - | - | dergipark.org.tr |

| Wild Lipase | p-Nitrophenyl palmitate | 0.18 | - | 0.063 | dergipark.org.tr |

| Sub1 (Cutinase) | p-Nitrophenyl butyrate | 2361 U/mg | 0.57 | - | nih.gov |

Note: U = µmol of p-nitrophenol released per minute. Catalytic efficiency values were reported as calculated in the source and may not be directly derived from the provided Vmax and Km in this table.

Investigation of Promiscuous Activities

Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction different from its primary physiological reaction. p-Nitrophenyl-based substrates have been instrumental in uncovering such promiscuous activities. For instance, the phosphatase domain of the receptor protein tyrosine phosphatase δ (PTPRδ) was found to hydrolyze the diester bis-p-nitrophenyl phosphate (bis-pNPP), demonstrating a promiscuous diesterase activity in addition to its primary monoesterase function. gatech.edunih.gov

Similarly, some enzymes classified as esterases or lipases have been shown to exhibit promiscuous amidase activity, hydrolyzing amide bonds in substrates like N-(4-nitrophenyl)-butyramide. acs.org These studies highlight that the active sites of some enzymes are more versatile than previously thought, and p-nitrophenyl derivatives provide a convenient means to screen for these secondary activities. researchgate.net The discovery of promiscuous activities has significant implications for understanding enzyme evolution and for the development of novel biocatalysts. gatech.edu

Determinants of Enzyme Specificity and Efficiency

The data obtained from hydrolyzing a series of p-nitrophenyl substrates allows for a detailed analysis of the factors that determine an enzyme's specificity and catalytic efficiency. The variation in kinetic parameters (Km and Vmax) with the substrate's acyl chain length provides insights into the architecture of the enzyme's active site. dergipark.org.trresearchgate.net

For many hydrolases, there is an optimal chain length for which the enzyme exhibits maximum activity, with activity decreasing for both shorter and longer chains. dergipark.org.trresearchgate.net This suggests that the binding pocket is tailored to accommodate a substrate of a particular size and hydrophobicity. For example, the lipase from Thermomyces lanuginosus shows peak activity with p-nitrophenyl octanoate (C8), indicating a preference for medium-chain fatty acids. dergipark.org.tr The catalytic efficiency, often expressed as the Vmax/Km ratio, is a key parameter in these studies, as it reflects both the binding affinity and the catalytic turnover rate. dergipark.org.tr By comparing the specificity profiles of different enzymes, researchers can gain a deeper understanding of the structure-function relationships that govern enzyme catalysis. researchgate.netnih.gov

Advanced Analytical and Computational Approaches in Research

Spectroscopic Investigations

Spectroscopy is a cornerstone in the analysis of p-nitrophenyl serine and its derivatives. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce structural information, quantify reaction products, and observe conformational changes in real-time.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for quantifying the products of enzymatic reactions involving p-nitrophenyl-substituted molecules. researchgate.net This technique is particularly effective for monitoring the hydrolysis of p-nitrophenyl esters, which releases the chromogenic product p-nitrophenol (PNP). ncsu.educam.ac.uk The formation of PNP, which is yellow in alkaline solutions, can be monitored by measuring the increase in absorbance at its maximum absorption wavelength. internationalscholarsjournals.comnih.gov

The principle of the assay relies on the Beer-Lambert Law, where the absorbance of the product is directly proportional to its concentration. cam.ac.uk Enzymatic activity is calculated by detecting the amount of p-nitrophenol released over time. ncsu.edu The reaction is typically monitored at wavelengths between 400 nm and 410 nm, where the p-nitrophenolate anion exhibits strong absorbance. cam.ac.ukinternationalscholarsjournals.comsigmaaldrich.comigem.orgresearchgate.net The molar extinction coefficient of p-nitrophenol is highly dependent on the pH of the solution, as the ionization state of the phenolic hydroxyl group changes. ncsu.edu At alkaline pH, the equilibrium shifts towards the p-nitrophenolate ion, which has a significantly higher extinction coefficient compared to its protonated form. researchgate.net To enhance accuracy and circumvent issues related to pH fluctuations, some methods utilize the isosbestic point of p-nitrophenol at 347 nm, where the molar absorptivity is independent of pH. researchgate.netncsu.edu

| Compound | Wavelength (nm) | Molar Extinction Coefficient (M-1cm-1) | Conditions | Reference |

|---|---|---|---|---|

| p-Nitrophenol | 405 | 18,000 | Alkaline pH | neb.com |

| p-Nitrophenol | 400 | 18,800 (18.8 ml µmole-1cm-1) | Alkaline pH | internationalscholarsjournals.com |

| p-Nitrophenol | 410 | 18,300 (18.3 mM-1cm-1) | Alkaline pH | sigmaaldrich.com |

| p-Nitrophenol | 347 | - (Isosbestic Point) | pH independent | ncsu.edu |

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in enzymes during catalysis, particularly for studying the transient acyl-enzyme intermediates formed with substrates like p-nitrophenyl esters. nih.gov When a serine protease reacts with a p-nitrophenyl substrate, an acyl group is transiently attached to a serine residue in the enzyme's active site. nih.gov

CD spectroscopy provides a sensitive probe of the subtle conformational changes that occur during these enzymatic reactions. nih.gov The CD spectra of these acyl-enzyme intermediates exhibit induced negative ellipticities in the absorption region of the acyl group. nih.gov This phenomenon arises because the acyl group is bound within the chiral, asymmetric environment of the enzyme's active site. nih.gov By comparing the CD spectra of acyl-enzymes with their precursor acyl-zymogens (inactive enzyme precursors), researchers can directly observe the different environments of the acylating group, confirming that a specific structural arrangement is crucial for catalytic activity. nih.gov These studies confirm that the same serine residue is involved in catalysis for both the active enzyme and the zymogen, but the local conformation surrounding the acyl group is a key determinant of catalytic efficiency. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of "Serine, p-nitrophenyl-" and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, atom connectivity, and chemical environment of the nuclei. udel.edulibretexts.org

In the ¹H NMR spectrum of N-(4-nitrophenyl)-L-serine, distinct signals are expected for the protons of the p-nitrophenyl ring and the serine moiety. The aromatic protons typically appear as a set of doublets in the downfield region due to the electron-withdrawing effect of the nitro group. The protons of the serine backbone, including the α-proton and the two diastereotopic β-protons, would resonate at characteristic chemical shifts, with their multiplicity revealing spin-spin coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary information, with a unique signal for each chemically distinct carbon atom. udel.edu In proton-decoupled ¹³C NMR spectra, each carbon signal typically appears as a singlet, and the number of signals confirms the molecule's symmetry. libretexts.org The chemical shifts are indicative of the carbon's hybridization state and its electronic environment; for instance, the carbon atom attached to the nitro group (ipso-carbon) and the carbonyl carbon of the carboxylic acid would appear significantly downfield. hw.ac.uk

| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| p-Nitrophenyl | Aromatic C-H (ortho to -NO₂) | ~8.1-8.2 | ~125-126 | hmdb.ca |

| Aromatic C-H (meta to -NO₂) | ~6.7-6.9 | ~112-114 | hmdb.ca | |

| Aromatic C-NO₂ | - | ~140-142 | libretexts.org | |

| Aromatic C-NH | - | ~148-150 | hw.ac.uk | |

| Serine | α-CH | ~3.9-4.0 | ~58-60 | bmrb.io |

| β-CH₂ | ~3.8-3.9 | ~62-63 | bmrb.io | |

| -COOH | - | ~174-176 | bmrb.io |

Note: Expected chemical shifts are estimates based on data for p-nitroaniline, p-nitrophenol, and L-serine. Actual values may vary.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. utdallas.edu For N-(4-nitrophenyl)-L-serine, the FTIR spectrum would display a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the nitro group is confirmed by strong, distinct stretching vibrations. researchgate.net The secondary amine (or amide-like) N-H bond, the hydroxyl groups of the serine side chain and the carboxylic acid, and the carbonyl group of the carboxylic acid all produce characteristic absorption bands. utdallas.edu The aromatic ring also gives rise to specific C=C stretching and C-H bending vibrations. researchgate.net By analyzing the position, intensity, and shape of these bands, researchers can confirm the presence of key structural features within the molecule.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm-1) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch, H-bonded | 2800 - 3500 (very broad) | utdallas.edu |

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 (broad) | utdallas.edu |

| N-H (Secondary Amine) | Stretch | 3200 - 3600 (medium) | utdallas.edu |

| C=O (Carboxylic Acid) | Stretch | ~1710 | utdallas.edu |

| Aromatic C=C | Stretch | 1500 - 1600 | researchgate.net |

| NO₂ | Asymmetric Stretch | 1500 - 1580 | researchgate.net |

| NO₂ | Symmetric Stretch | 1300 - 1340 | researchgate.net |

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, purification, and analysis of p-nitrophenyl serine and its derivatives, especially from complex biological matrices or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of p-nitrophenyl serine and related compounds. Its high resolution and sensitivity make it ideal for separating the parent compound from its metabolites or reaction products and for quantifying each component. nih.gov

A common approach involves reversed-phase HPLC (RP-HPLC) using a C18 stationary phase. nih.gov The separation is achieved by eluting the sample with a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The p-nitrophenyl group serves as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. nih.govresearchgate.net An optimized detection wavelength, often around 290 nm, can be used for the simultaneous analysis of p-nitrophenyl serine and its potential derivatives like p-nitrophenol or p-nitroaniline. nih.gov This method allows for the precise monitoring of reaction kinetics, assessment of purity, and quantification of analytes in various samples. nih.govresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Isocratic Ion-Pair Reversed-Phase HPLC | nih.gov |

| Column | C18 | nih.gov |

| Mobile Phase | Methanol-Citrate Buffer (e.g., 47:53 v/v) with an ion-pairing agent | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection | UV-Vis at 290 nm | nih.gov |

| Analytes | p-Nitrophenol and its conjugated metabolites | nih.govresearchgate.net |

Computational and Theoretical Modeling

Computational and theoretical modeling have become indispensable tools for investigating the chemical properties of "Serine, p-nitrophenyl-" and its interactions within biological systems at an atomic level. These methods provide insights that are often inaccessible through experimental techniques alone, allowing for the detailed exploration of reaction mechanisms, active site geometries, and the rational design of novel enzymes. nih.govnih.gov

Quantum mechanical (QM) calculations are fundamental to understanding and designing enzyme active sites capable of processing substrates like p-nitrophenyl esters. nih.gov These calculations can model the ideal spatial conformation of key catalytic residues, such as the serine-histidine-aspartate triad (B1167595) found in many hydrolases. mdpi.comnih.govnih.gov By determining the optimal geometry of the catalytic triad and the associated oxyanion hole as they bind to the substrate's transition state, researchers can establish a theoretical model of a perfect active site, often referred to as a "theozyme" or theoretical enzyme. nih.govresearchgate.net

In the context of designing an esterase to hydrolyze p-nitrophenyl acetate (B1210297), QM calculations are used to define the precise arrangement of the serine nucleophile, the histidine general base, and the stabilizing aspartate residue relative to the tetrahedral transition state of the ester. nih.govnih.gov This includes defining the critical distances and angles necessary for efficient catalysis. nih.gov The accuracy of these calculations is highly dependent on the chosen level of theory and basis set; methods like the M06-2X functional with a 6-311++g(2d, 2p) basis set are selected for their balance of accuracy and computational efficiency in modeling these complex interactions. nih.gov These QM-derived ideal geometries serve as the foundational blueprint for subsequent computational enzyme design protocols. researchgate.net

To study the complete enzymatic reaction of p-nitrophenyl esters, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.gov This approach treats the chemically active region—the substrate and the catalytic residues of the enzyme—with high-accuracy QM methods, while the surrounding protein environment and solvent are described using more computationally efficient molecular mechanics (MM) force fields. diva-portal.orgosti.govsci-hub.se This partitioning allows for the simulation of bond-forming and bond-breaking events within the context of the full, dynamic protein structure. nih.gov

The hydrolysis of p-nitrophenyl esters by serine proteases or lipases proceeds through a two-stage mechanism: acylation and deacylation. diva-portal.orgdiva-portal.org

Acylation : The catalytic serine attacks the carbonyl carbon of the p-nitrophenyl ester, assisted by a nearby histidine that acts as a general base. diva-portal.orgdiva-portal.org This leads to the formation of a tetrahedral intermediate, which is stabilized by the oxyanion hole. The intermediate then collapses, releasing the p-nitrophenolate leaving group and forming a covalent acyl-enzyme intermediate. libretexts.org

Deacylation : A water molecule, activated by the histidine (now acting as a general base), attacks the acyl-enzyme intermediate. nih.gov This forms a second tetrahedral intermediate, which subsequently breaks down to release the carboxylate product and regenerate the free enzyme. diva-portal.org

QM/MM simulations can map the entire reaction pathway, identifying the structures of transition states and intermediates and calculating the associated free energy barriers for each step. diva-portal.orgdiva-portal.org These calculations have shown that for ester hydrolysis, the deacylation step is often rate-limiting. diva-portal.org For example, in a study on a cold-adapted lipase (B570770) hydrolyzing p-nitrophenyl butyrate (B1204436), the activation free energy for the rate-limiting step was calculated to be 20.3 kcal/mol. diva-portal.org

De novo enzyme design aims to create novel proteins with tailored catalytic activities from scratch. dntb.gov.ua This process often targets the hydrolysis of model substrates like p-nitrophenyl esters. nih.govacs.org The "inside-out" strategy, commonly implemented with software like Rosetta, is a prominent approach. mdpi.comresearchgate.net This strategy begins with the QM-defined ideal active site geometry (the theozyme) for the transition state of the target reaction, such as the hydrolysis of p-nitrophenyl acetate. mdpi.comnih.gov

The core steps are:

Theozyme Construction : A high-level QM calculation defines the optimal spatial arrangement of catalytic residues (e.g., a Ser-His-Asp triad) and an oxyanion hole around the reaction's transition state. nih.govnih.gov

Scaffold Matching : The theozyme geometry is then computationally "placed" into a library of known, stable protein structures (scaffolds) to find a backbone that can accommodate the catalytic residues in the correct orientation. mdpi.comresearchgate.net

Sequence Optimization : Once a suitable scaffold is identified, the surrounding amino acid residues in the active site pocket are computationally mutated and optimized to create a favorable environment that stabilizes the catalytic residues and binds the substrate. mdpi.compnas.org

This approach has successfully generated new esterases with measurable activity against p-nitrophenyl substrates. nih.govdntb.gov.ua For example, a designed esterase showed significant lytic activity towards p-nitrophenyl acetate, which was abolished when the key catalytic residues were mutated, confirming the success of the design process. mdpi.com Further refinement of these initial designs, often using techniques like molecular dynamics and directed evolution, can significantly enhance their catalytic efficiency. nih.gov

Density Functional Theory (DFT) is a powerful QM method used to investigate the intrinsic electronic and structural properties of molecules like p-nitrophenyl serine. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular characteristics that govern reactivity. researchgate.net

Key properties calculated using DFT include:

Optimized Geometry : DFT is used to determine the most stable three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govcam.ac.uk A small gap suggests high reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). ekb.eg This is vital for predicting how a molecule will interact with other reagents or an enzyme's active site. nih.gov

Global Reactivity Descriptors : From the HOMO and LUMO energies, descriptors like chemical hardness, softness, electronegativity, and electrophilicity can be calculated to quantify and compare the reactivity of different molecules. researchgate.netnih.gov

For p-nitrophenyl compounds, DFT calculations help elucidate how the electron-withdrawing nitro group influences the electronic structure, making the carbonyl carbon of an ester derivative more electrophilic and thus more susceptible to nucleophilic attack by a serine residue in an enzyme. researchgate.net

| DFT-Calculated Property | Description | Relevance to p-Nitrophenyl Serine |

|---|---|---|

| Optimized Molecular Geometry | The lowest-energy 3D arrangement of atoms. nih.gov | Provides accurate bond lengths and angles for use in MM force fields and docking studies. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov | Indicates chemical reactivity and susceptibility to electronic excitation. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. ekb.eg | Identifies electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack and nucleophilic sites for protonation. |

| Global Reactivity Descriptors | Parameters like hardness, electronegativity, and electrophilicity index. researchgate.net | Quantifies the molecule's stability and propensity to react in various chemical environments. |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a p-nitrophenyl ester) when it binds to the active site of a receptor, typically a protein. thieme-connect.de This method is instrumental in understanding the initial enzyme-substrate complex formation that precedes the chemical reaction. researchgate.net The process involves sampling numerous possible conformations of the ligand within the enzyme's binding pocket and scoring them based on a function that estimates the binding affinity or free energy. mdpi.com

In studies of lipases and esterases, docking simulations of p-nitrophenyl esters into the active site reveal key interactions. researchgate.net These simulations can:

Confirm that the substrate fits within the catalytic pocket. researchgate.net

Measure the distance between the nucleophilic atom of the catalytic residue (e.g., the hydroxyl oxygen of Serine) and the electrophilic carbonyl carbon of the substrate. A shorter distance (typically < 4 Å) is indicative of a productive binding pose. researchgate.net

Identify specific amino acid residues that stabilize the substrate through hydrogen bonds or hydrophobic interactions. researchgate.netmdpi.com

Calculate a binding energy score, which provides a qualitative estimate of the binding affinity. researchgate.net

Hirshfeld surface analysis complements docking by providing a detailed examination of intermolecular interactions within the crystal structure of an enzyme-ligand complex. The Hirshfeld surface is a unique way to partition the electron density in a crystal, allowing for the visualization and quantification of all close intermolecular contacts. By generating 2D fingerprint plots from the 3D surface, researchers can analyze the relative contributions of different types of interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which are all critical for stabilizing the ligand in the active site.

Contributions to Understanding Metabolic Pathways

While p-nitrophenyl serine is an artificial compound not naturally found in metabolic pathways, its application in studying enzyme kinetics and function has indirectly contributed to a more comprehensive understanding of serine metabolism.

Elucidation of Serine Biosynthesis Pathways

The de novo biosynthesis of serine is a fundamental anabolic pathway, commencing from the glycolytic intermediate 3-phosphoglycerate and proceeding through reactions catalyzed by enzymes such as 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH). nih.govnih.govresearchgate.net Although p-nitrophenyl serine is not an intermediate in this synthesis route, it serves as a valuable substrate for characterizing enzymes that catabolize serine-containing molecules, such as certain serine proteases and esterases.

By providing a reliable method to assay the activity of these enzymes, researchers can better understand the regulation of the cellular serine pool. The balance between serine synthesis, its incorporation into proteins and other biomolecules, and its degradation is crucial for cellular homeostasis. nih.govresearchgate.net Assays using p-nitrophenyl esters help characterize the activities of enzymes that break down proteins and peptides, releasing serine and influencing its availability for various cellular processes.

Impact on One-Carbon Unit Metabolism

Serine metabolism is intrinsically linked to one-carbon (1C) metabolism, a critical network of pathways essential for synthesizing nucleotides, amino acids like methionine, and for methylation reactions. nih.govnih.gov The serine hydroxymethyltransferase (SHMT) enzyme catalyzes the conversion of serine to glycine (B1666218), a reaction that simultaneously transfers a one-carbon unit to tetrahydrofolate (THF), thereby fueling the folate cycle. tavernarakislab.grmdpi.com

The study of enzymes that influence the availability of serine, the primary donor of these one-carbon units, is crucial. While p-nitrophenyl serine is not a direct substrate for SHMT, it is used to study serine proteases that regulate protein turnover and cellular serine levels. nih.govresearchgate.net Understanding the kinetics of these enzymes provides a more complete picture of the metabolic flux of serine, which in turn impacts the downstream processes of the one-carbon pathway, including DNA synthesis and repair and epigenetic regulation through methylation. researchgate.netnih.gov

Design and Development of Biocatalysts

The use of p-nitrophenyl serine and similar p-nitrophenyl esters is particularly prominent in the field of biocatalysis, where they serve as indispensable tools for engineering enzymes with desired properties for industrial and pharmaceutical applications.

Engineering Enzymes for Enhanced Activity

Enzyme engineering aims to improve the natural capabilities of enzymes, tailoring them for specific industrial processes. nih.gov This often involves enhancing their activity, stability, or substrate specificity. Esters of p-nitrophenol are ideal for this purpose because their hydrolysis releases p-nitrophenol, a chromophore that absorbs light at 410 nm, providing a simple and rapid colorimetric assay for enzyme activity. acs.orgresearchgate.net

This assay is widely used in high-throughput screening of large libraries of enzyme variants created through directed evolution or rational design. acs.org Researchers can quickly identify mutants with enhanced hydrolytic activity by observing a more intense yellow color. For example, carboxylesterases and lipases, which have broad industrial relevance, are often assayed using a range of p-nitrophenyl esters to assess their activity and substrate preference. acs.org This methodology has been successfully used to engineer serine ester hydrolases and other enzymes with significantly improved catalytic performance. acs.orgmdpi.com

| Enzyme Type | Substrate Example | Engineering Goal | Screening Method |

| Serine Ester Hydrolase | p-Nitrophenyl propionate | Creation of a second catalytic site | Colorimetric assay |

| Carboxylesterase | p-Nitrophenyl esters | Enhanced thermostability and activity | Colorimetric assay |

| Lipase | p-Nitrophenyl palmitate | Improved solvent tolerance | Colorimetric assay |

| PET Hydrolase | p-Nitrophenyl esters | Increased degradation of PET intermediates | Colorimetric assay |

Applications in Industrial Biocatalysis

The development of robust and efficient biocatalysts has transformed numerous industrial sectors, including pharmaceuticals, food production, biofuels, and textiles. nih.govalliedacademies.orgmdpi.com Enzymes engineered using p-nitrophenyl ester-based assays are employed in a variety of applications. researchgate.net For instance, highly active lipases and esterases are used in the synthesis of chiral compounds for pharmaceuticals and in the production of flavor and fragrance compounds. nih.gov

Fundamental Insights into Enzyme Evolution and Function

The study of how enzymes interact with artificial substrates like p-nitrophenyl serine provides fundamental knowledge about their mechanism, structure, and evolutionary history. Serine proteases, one of the most extensively studied groups of enzymes, have been a key model for understanding biocatalysis, often using p-nitrophenyl derivatives as probes. nih.govresearchgate.netnih.gov

Analysis of the catalytic triad (typically Serine-Histidine-Aspartate) in serine proteases reveals deep evolutionary constraints and relationships. gatech.edu The interaction of these enzymes with substrates and inhibitors helps to map the active site and understand the roles of specific amino acid residues. researchgate.net The ability of some enzymes to act on non-natural substrates, known as enzyme promiscuity, is thought to be a key driver of enzyme evolution. By studying how enzymes can be engineered to improve their activity on an artificial substrate like p-nitrophenyl serine, scientists can mimic the process of natural evolution in the laboratory. This directed evolution approach demonstrates how new enzymatic functions can arise from ancestral proteins, providing a powerful tool for exploring the principles that govern protein evolution and the emergence of novel biocatalysts. researchgate.net

Q & A

Q. What is the principle behind using p-nitrophenyl serine derivatives in enzyme activity assays?

p-Nitrophenyl serine derivatives act as chromogenic substrates in enzymatic assays. Upon hydrolysis by enzymes like phosphatases or galactosidases, the compound releases p-nitrophenol, which exhibits a strong absorbance peak at ~405 nm under alkaline conditions. This allows real-time quantification of enzyme activity via spectrophotometry .

Q. How do researchers quantify p-nitrophenol in enzymatic reactions?

The released p-nitrophenol is measured spectrophotometrically at 405 nm after adjusting the reaction pH to alkaline conditions (e.g., adding NaOH or Tris buffer) to ensure full ionization of the product. Calibration curves with known p-nitrophenol concentrations are essential for accurate quantification .

Q. What are standard protocols for preparing p-nitrophenyl serine stock solutions?

Dissolve the compound in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) with 2 mM MnCl₂ for phosphatase assays. Ensure solubility by testing organic solvents like DMSO (≤1% v/v) if necessary. Filter-sterilize and store aliquots at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize kinetic assays using p-nitrophenyl serine substrates?

- Substrate Saturation: Perform Michaelis-Menten experiments with ≥10 substrate concentrations to determine and . Use software like Enzfitter for parameter estimation .

- pH/Temperature: Test activity across pH 4.0–9.0 and temperatures (25–37°C) to identify optimal conditions. Include 2 mM divalent cations (Mn²⁺/Mg²⁺) for metal-dependent enzymes .

- Controls: Use heat-inactivated enzymes or competitive inhibitors (e.g., orthovanadate for phosphatases) to confirm specificity .

Q. How to address inconsistencies in kinetic data from p-nitrophenyl serine-based assays?

- Replicate Experiments: Conduct ≥3 independent trials to assess variability.

- Purity Checks: Verify substrate purity via HPLC or NMR to rule out degradation .

- Error Analysis: Calculate standard errors (<12% of mean) and use nonlinear regression tools to validate kinetic models .

- Interfering Factors: Test for nonspecific hydrolysis by contaminating proteins or light exposure to p-nitrophenol .

Q. What spectroscopic methods validate the structural integrity of synthesized p-nitrophenyl serine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.